1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide
Description
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a fluorinated aromatic ring and a pyridine-containing amide substituent. Its structure comprises a cyclopropane core substituted with a 4-fluorophenyl group at the 1-position and a carboxamide group linked to a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUYJUOMOFGADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the extracellular signal-regulated kinases (erk1/2), which are essential nodes within the ras/raf/mek/erk signaling cascade. This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling.
Mode of Action
This inhibition could potentially prevent the reactivation of the pathway, which often leads to resistance when only upstream nodes like RAF and MEK are targeted.
Biological Activity
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique cyclopropane structure, combined with a fluorophenyl and pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C16H15FN2O
- Molecular Weight : 270.31 g/mol
- IUPAC Name : this compound
The structural characteristics of this compound allow for specific interactions with biological systems, which can be crucial for its pharmacological effects.
Antitumor Activity
Research indicates that derivatives of cyclopropane carboxamide, including our compound of interest, exhibit significant antitumor activity. For instance, studies have demonstrated that related compounds show effective inhibition of proliferation in human leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells .
Structure-Activity Relationship (SAR)
The biological activity of cyclopropane derivatives is often linked to their structural features. The presence of electron-withdrawing groups, such as the fluorine atom in this compound, enhances the compound's ability to interact with target proteins involved in cancer pathways. This relationship highlights the importance of molecular modifications to optimize therapeutic effects .
In Vitro Studies
A study focused on a series of cyclopropane derivatives reported promising results against various cancer cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HT-29 (colorectal cancer) cell lines. Specifically, compounds with similar structural motifs to this compound showed IC50 values ranging from 0.56 µM to 1.59 µM .
The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds have been shown to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 1.59 | Induces apoptosis via caspase activation |
| Related Cyclopropane Derivative | HT-29 | 0.72 | Modulation of signaling pathways |
| Phenylcyclopropane Carboxamide Derivative | U937 | Not cytotoxic | Inhibits proliferation without affecting normal cells |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Differences
Role of Fluorination
- Target Compound: The 4-fluorophenyl group enhances metabolic stability and aromatic π-π stacking interactions compared to non-fluorinated analogs.
- Comparison with 1-(3-fluorophenyl) Analog : Substitution at the 3-position () may alter receptor binding orientation due to steric and electronic effects .
Amide Substituent Modifications
Salt Forms and Solubility
Toxicity and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
